bis(N-Boc)-2-deoxystreptamine

Description

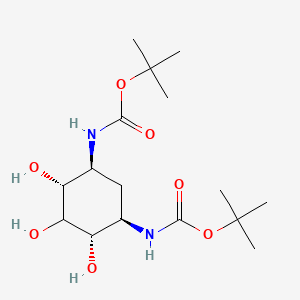

Bis(N-Boc)-2-deoxystreptamine (CAS 189157-45-7) is a synthetic derivative of 2-deoxystreptamine (DOS), a central aminocyclitol scaffold in aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . The compound features two tert-butoxycarbonyl (Boc) protecting groups on the amino moieties of the DOS core (Figure 1). This modification is commonly employed in organic synthesis to shield reactive amines during multi-step reactions, enabling selective functionalization of other positions .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADAQTGBCQCVSZ-ZLERWKPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C([C@H]1O)O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Boc)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-deoxystreptamine+2Boc2O→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(N-Boc)-2-deoxystreptamine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino groups can participate in nucleophilic substitution reactions once the Boc groups are removed.

Reduction: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

Deprotection: 2-deoxystreptamine.

Substitution: Various substituted derivatives of 2-deoxystreptamine.

Reduction: Reduced amine derivatives.

Scientific Research Applications

Chemistry: Bis(N-Boc)-2-deoxystreptamine is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis. The Boc groups protect the amino functionalities during various synthetic steps, allowing for selective reactions at other sites.

Biology and Medicine: In biological research, this compound is used in the study of aminoglycoside antibiotics. The protected form allows for modifications and conjugations that can help in understanding the structure-activity relationships of these antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its stability and ease of deprotection make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of bis(N-Boc)-2-deoxystreptamine primarily involves the protection of amino groups. The Boc groups prevent unwanted reactions at the amino sites during synthetic processes. Upon deprotection, the free amino groups can participate in various biochemical interactions, including binding to molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Classification of 2-Deoxystreptamine Derivatives

DOS derivatives are classified based on substitution patterns and functional groups:

Key Comparative Features

Table 1: Comparative Properties of Bis(N-Boc)-DOS and Analogues

Physicochemical Properties

- Lipophilicity: Bis(N-Boc)-DOS and its free NH2 counterparts exhibit similar logP/logD values, indicating minimal impact of Boc groups on hydrophobicity .

- Solubility : Hygromycin B and butirosin retain water solubility critical for antibiotic efficacy, whereas heavily acetylated derivatives may require formulation adjustments .

Biological Activity

Bis(N-Boc)-2-deoxystreptamine (BDS) is a synthetic derivative of 2-deoxystreptamine, a core structure found in various aminoglycoside antibiotics. The modification of this compound aims to enhance its biological activity, particularly its antibacterial properties. This article reviews the biological activity of BDS, including its mechanisms of action, efficacy against bacterial strains, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

BDS is characterized by the presence of two N-Boc (tert-butyloxycarbonyl) protecting groups on the amine functionalities of 2-deoxystreptamine. The synthesis typically involves the protection of the amine groups followed by selective reactions to introduce various substituents that can enhance biological activity. The synthetic pathway often includes oxidation and reductive amination steps to achieve the desired derivatives while maintaining yield and purity.

The primary mechanism of action for this compound, similar to other aminoglycosides, involves binding to the bacterial ribosome, specifically the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death. The structural modifications in BDS are designed to improve binding affinity and specificity towards bacterial ribosomes while reducing toxicity to mammalian cells.

Antibacterial Spectrum

BDS exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. In comparative studies, BDS has shown effectiveness against resistant strains that are typically challenging for conventional antibiotics. For instance, BDS demonstrated Minimum Inhibitory Concentrations (MICs) comparable to or lower than those of its parent compounds against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Parent Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 |

| Klebsiella pneumoniae | 0.25 | 0.5 |

| Acinetobacter baumannii | 1-2 | 2 |

Selectivity and Toxicity

Research indicates that BDS retains a favorable selectivity index, showing higher efficacy against bacterial ribosomes compared to human mitochondrial ribosomes. This selectivity is crucial for minimizing potential side effects associated with aminoglycoside antibiotics.

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A recent study evaluated the efficacy of BDS against multidrug-resistant strains of E. coli. The results indicated that BDS could inhibit growth at significantly lower concentrations than traditional aminoglycosides, highlighting its potential as a treatment option for infections caused by resistant pathogens.

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models demonstrated that BDS not only effectively reduced bacterial load but also showed lower toxicity profiles compared to standard treatments. These findings suggest that BDS could be a promising candidate for further clinical development.

Q & A

Q. What is the role of the 2-deoxystreptamine (2-DOS) scaffold in aminoglycoside antibiotics, and how can its structural features be experimentally validated?

The 2-DOS scaffold is critical for aminoglycosides' RNA-binding activity due to its 1,3-diaminocyclohexanetriol structure. To validate its role, researchers can:

- Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity between 2-DOS derivatives and bacterial 16S rRNA .

- Use site-directed mutagenesis of 16S rRNA (e.g., A1408G mutation) to assess resistance mechanisms linked to 2-DOS interactions .

- Synthesize 2-DOS analogs (e.g., Boc-protected derivatives) and compare their antibacterial activity via minimum inhibitory concentration (MIC) assays .

Q. How can isotope labeling elucidate the biosynthetic pathway of 2-deoxystreptamine?

- Feed deuterium-labeled glucose (e.g., D-[6,6-²H₂]glucose) to Streptomyces cultures and analyze incorporation into 2-DOS using ²H NMR or field desorption mass spectrometry (FD-MS) . This reveals stereospecific hydrogen transfer during deoxy-scyllo-inosose formation .

- Trace intermediates like 2-deoxy-scyllo-inosose viaHPLC-MS after enzymatic extraction from fermentation broths .

Q. What enzymatic modifications of 2-DOS are critical for aminoglycoside diversification, and how are they identified?

- 2-Deoxystreptamine N-acetyl-D-glucosaminyltransferase (EC 2.4.1.283) and glucosyltransferase (EC 2.4.1.284) are key enzymes. Their activity is confirmed via:

- Enzyme-coupled assays using UDP-N-acetylglucosamine/UDP-glucose as donors and monitoring UDP release via spectrophotometry .

- Gene knockout studies in Streptomyces to disrupt btrM or kanF genes, followed by metabolite profiling .

Advanced Research Questions

Q. How do mutations in ribosomal RNA or associated proteins affect resistance to 2-DOS-containing aminoglycosides?

- 16S rRNA A-site mutations (e.g., A1408G) disrupt hydrogen bonding with 2-DOS. Validate via:

- MIC assays comparing wild-type vs. mutant Mycobacterium strains .

- Cryo-EM to visualize altered drug-rRNA interactions .

Q. What strategies enhance 2-DOS derivatives' RNA-targeting specificity for non-antibiotic applications (e.g., oncogenic miRNA inhibition)?

- Design 2-DOS–nucleobase conjugates (e.g., linked to adenine analogs) to block pre-miRNA processing. Optimize using:

- Dynamic combinatorial libraries with RNA targets to identify high-affinity binders .

- Fluorescence polarization assays to measure competitive displacement of RNA-binding dyes .

Q. How can stereochemical challenges in bis(N-Boc)-2-DOS synthesis be addressed for structural diversification?

- Employ catalytic asymmetric desymmetrization of cyclohexene intermediates using chiral ligands (e.g., Trost ligands) to control 1,3-diamine stereochemistry .

- Use Boc deprotection protocols with trifluoroacetic acid (TFA) in dichloromethane, followed by selective re-protection for functionalization .

Q. What methodologies enable engineering of 2-DOS biosynthetic pathways for novel antibiotic discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.